molecular formula C15H16N4O2 B2614461 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide CAS No. 338975-99-8

2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide

Cat. No.: B2614461
CAS No.: 338975-99-8
M. Wt: 284.319
InChI Key: TUEYDKDHXUAEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with methyl groups at the 4- and 6-positions and a urea-linked aniline moiety at the 2-position. The urea group (anilinocarbonylamino) enables hydrogen bonding, while the methyl groups enhance lipophilicity and steric stability.

Properties

IUPAC Name

4,6-dimethyl-2-(phenylcarbamoylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-8-10(2)17-14(12(9)13(16)20)19-15(21)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEYDKDHXUAEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide typically involves the reaction of 4,6-dimethylnicotinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with proteins, potentially inhibiting their function. The dimethylnicotinamide core can interact with enzymes involved in metabolic pathways, affecting their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituent groups at the 2-position of the pyridine ring and modifications to the aniline moiety. Key examples include:

4,6-Dimethyl-2-(alkylthio)nicotinamides (4a–4d)
  • Structure : 2-position substituted with thioalkyl groups (e.g., C3H7, C6H13) instead of the urea-aniline group.
  • Synthesis: Synthesized via acid-catalyzed hydrolysis of 2-(alkylthio)nicotinonitriles, yielding moderate to high efficiency (, Fig. 2) .
4,6-Dimethyl-2-(([3-(trifluoromethyl)anilino]carbonyl)amino)nicotinamide (CAS 338975-96-5)
  • Structure : Features a trifluoromethyl (-CF3) group on the aniline ring.
  • Molecular Weight : 352.3 g/mol (C16H15F3N4O2), compared to the target compound’s 300.3 g/mol (C15H16N4O2).
2-hydroxy-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}-4,6-dimethylnicotinamide (ChemBridge-19933638)
  • Structure : A polar hydroxymethyl-piperidine-ethyl chain replaces the urea-aniline group.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (Water)
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide C15H16N4O2 300.3 Urea-aniline, 4,6-dimethyl ~2.1 Moderate
4,6-Dimethyl-2-(C6H13S)nicotinamide (4c) C12H20N2OS 240.4 Hexylthio, 4,6-dimethyl ~3.8 Low
CAS 338975-96-5 C16H15F3N4O2 352.3 Urea-(3-CF3-aniline), 4,6-dimethyl ~3.2 Low
ChemBridge-19933638 C17H25N3O3 319.4 Hydroxymethyl-piperidine-ethyl ~1.5 High
  • logP Trends : Thioalkyl derivatives (e.g., 4c) are more lipophilic than urea-linked analogs. The trifluoromethyl group in CAS 338975-96-5 increases logP compared to the target compound.
  • Solubility : Polar groups (e.g., hydroxymethyl-piperidine in ChemBridge-19933638) enhance aqueous solubility, whereas hydrophobic substituents (e.g., -CF3, thioalkyl) reduce it.

Biological Activity

2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a nicotinamide backbone with an anilinocarbonyl group. Its molecular formula is C13H14N4O2, and it possesses distinct functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies suggest that it may inhibit histone deacetylases (HDACs), which play a critical role in cancer progression .
  • Receptor Modulation : It may interact with receptors that are crucial for various physiological processes, potentially modulating their activity and influencing cellular responses.
  • Signal Transduction Interference : The compound could affect signal transduction pathways, leading to altered cellular responses that may have therapeutic implications.

Biological Activity and Therapeutic Applications

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions characterized by excessive inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Against Cancer Cells : A study reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that the compound's interaction with HDACs leads to significant changes in gene expression profiles associated with tumor suppression .
  • In Vivo Efficacy : Animal models have shown promising results regarding the antitumor efficacy of this compound, with significant tumor reduction observed in treated subjects compared to controls.

Data Summary Table

Biological ActivityObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits HDACs
Anti-inflammatory EffectsReduces inflammation markers
Neuroprotective EffectsProtects neuronal cells from damage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.